Centanafadine Lactam
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Overview
Description
Centanafadine, also known by its developmental code name EB-1020, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit hyperactivity disorder (ADHD) . The lactam form of Centanafadine is a metabolite that plays a crucial role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Centanafadine Lactam involves several steps, starting from the basic naphthalene structureReaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Centanafadine Lactam undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
Scientific Research Applications
Centanafadine Lactam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for treating ADHD and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Centanafadine Lactam exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the brain. This action is mediated through its interaction with specific transporter proteins, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . The molecular targets and pathways involved in this mechanism are crucial for its therapeutic effects in treating ADHD .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Centanafadine Lactam include:
Amitifadine: Another SNDRI with a similar mechanism of action.
Bicifadine: A compound with similar pharmacological properties.
Dasotraline: A dopamine and norepinephrine reuptake inhibitor.
DOV-216,303: A compound with similar effects on neurotransmitter systems.
Tesofensine: A triple reuptake inhibitor with similar therapeutic potential.
Uniqueness
This compound is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which provides a more comprehensive approach to modulating neurotransmitter levels compared to other compounds that may preferentially target one or two neurotransmitters .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1S)-5-naphthalen-2-yl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15?/m1/s1 |
InChI Key |
GQKAGDXKQJXWOB-AFYYWNPRSA-N |
Isomeric SMILES |
C1[C@H]2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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